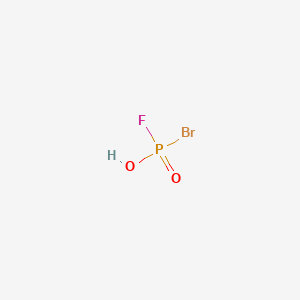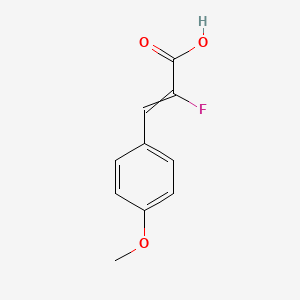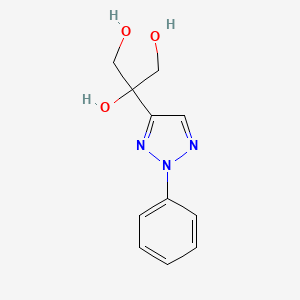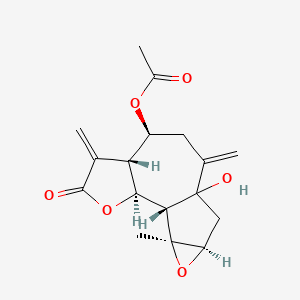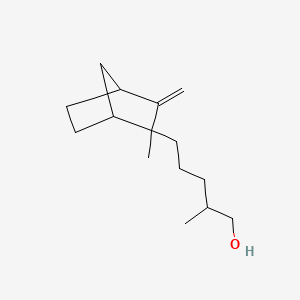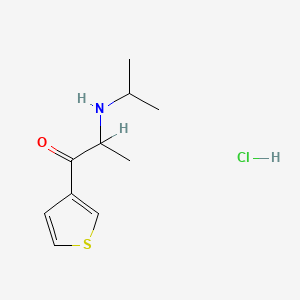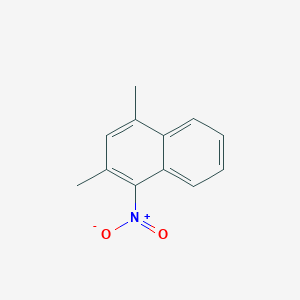![molecular formula C14H14O2S2 B14696114 ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene CAS No. 31328-56-0](/img/structure/B14696114.png)
({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene: is an organosulfur compound characterized by the presence of a benzenesulfonyl group and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene typically involves the reaction of benzenesulfonyl chloride with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry: ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions makes it a useful tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that modify the target molecules.
Comparison with Similar Compounds
Benzenesulfonic acid: An organosulfur compound with a similar sulfonyl group but lacking the sulfanyl group.
Sulfanilic acid: Contains both sulfonyl and amino groups, used in dye production.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst.
Uniqueness: ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene is unique due to the presence of both benzenesulfonyl and sulfanyl groups, which confer distinct chemical properties
Properties
CAS No. |
31328-56-0 |
|---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
benzenesulfonylmethylsulfanylmethylbenzene |
InChI |
InChI=1S/C14H14O2S2/c15-18(16,14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
NLCNPDTZUUBHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


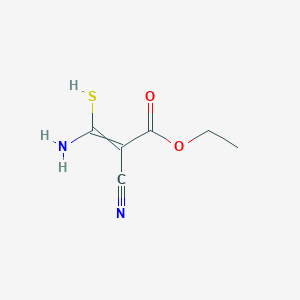
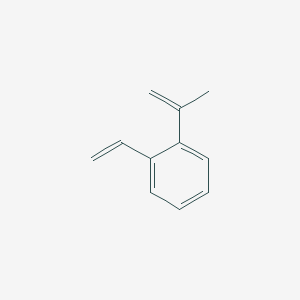
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
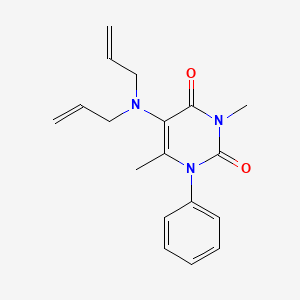

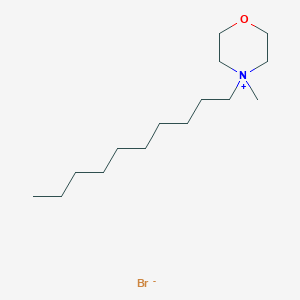
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
